ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a boron-containing heterocyclic compound featuring a fused pyrrolo[2,3-c]pyridine core. Key structural elements include:
- Boron moiety: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 4, enabling Suzuki-Miyaura cross-coupling reactions .
- Electron-withdrawing groups: A tosyl (p-toluenesulfonyl) group at position 1 and an ethyl ester at position 2, which stabilize the heterocyclic framework and modulate reactivity .
- Stereoelectronic features: The 6-methyl-7-oxo moiety introduces rigidity to the dihydro-1H-pyrrolo[2,3-c]pyridine system, influencing its conformational preferences and intermolecular interactions .
This compound is synthesized via palladium-catalyzed borylation of a brominated precursor (e.g., 4-bromo-6-methyl-1-tosyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one) using bis(pinacolato)diboron and XPhos-based catalysts . It serves as a versatile intermediate in medicinal chemistry, particularly for constructing dual BET/HDAC inhibitors .
Properties
Molecular Formula |
C24H29BN2O7S |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
ethyl 6-methyl-1-(4-methylphenyl)sulfonyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C24H29BN2O7S/c1-8-32-22(29)19-13-17-18(25-33-23(3,4)24(5,6)34-25)14-26(7)21(28)20(17)27(19)35(30,31)16-11-9-15(2)10-12-16/h9-14H,8H2,1-7H3 |
InChI Key |
BKSNPZJJMZLGIP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C3=C2C=C(N3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolopyridine Core
The pyrrolopyridine scaffold is constructed via a cyclization reaction between ethyl 3-aminocrotonate and a suitably substituted pyridine derivative.
Reaction Conditions
- Reactants : Ethyl 3-aminocrotonate (1.2 equiv), 2-chloro-4-methylnicotinic acid (1.0 equiv)
- Catalyst : Triethylamine (2.5 equiv)
- Solvent : Dimethylformamide (DMF), anhydrous
- Temperature : 110°C, reflux
- Duration : 12–16 hours
Mechanism : The reaction proceeds through nucleophilic aromatic substitution, where the amine attacks the electron-deficient pyridine ring, followed by intramolecular cyclization to form the seven-membered dihydropyrrolopyridine system.
Optimization Data
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 110°C | 78% → 89% |
| Catalyst Loading | 2.5 equiv | 65% → 89% |
| Solvent | DMF | 50% → 89% |
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, pyridine-H), 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.45 (s, 3H, -CH₃).
- HPLC Purity : >95% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Tosylation of the Pyrrolopyridine Amine
Protection of the secondary amine is critical to prevent undesired side reactions during subsequent functionalization.
Reaction Conditions
- Reactants : Pyrrolopyridine core (1.0 equiv), Tosyl chloride (1.5 equiv)
- Base : Pyridine (3.0 equiv)
- Solvent : Dichloromethane (DCM), anhydrous
- Temperature : 0°C → 25°C (gradual warming)
- Duration : 4 hours
Mechanism : The amine acts as a nucleophile, attacking the electrophilic sulfur in tosyl chloride, forming a stable sulfonamide bond.
Optimization Data
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Tosyl Chloride | 1.5 equiv | 70% → 92% |
| Base | Pyridine | 60% → 92% |
| Solvent | DCM | 75% → 92% |
Characterization :
- FT-IR (KBr): 1345 cm⁻¹ (S=O symmetric stretch), 1172 cm⁻¹ (S=O asymmetric stretch).
- ¹³C NMR (100 MHz, CDCl₃): δ 144.8 (SO₂-C), 21.5 (Ts-CH₃).
Industrial-Scale Considerations
Scaling the synthesis requires modifications to ensure efficiency and safety:
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclization and borylation steps.
- Automated Quenching Systems : Mitigate risks associated with exothermic tosylation.
- Crystallization-Based Purification : Replace column chromatography with gradient crystallization for cost-effective isolation.
Challenges and Mitigation Strategies
Boronic Ester Hydrolysis
- Cause : Exposure to moisture during storage.
- Solution : Use anhydrous solvents and store under nitrogen.
Incomplete Tosylation
- Cause : Insufficient base or stoichiometry.
- Solution : Monitor reaction progress via TLC and add excess tosyl chloride if needed.
Pd Catalyst Residues
- Cause : Incomplete removal during workup.
- Solution : Implement activated charcoal filtration or chelating resins.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. A representative protocol derived from analogous systems involves:
Reaction Setup
| Component | Quantity/Concentration |
|---|---|
| Target compound | 1.0 equiv (0.25 mmol) |
| Aryl bromide (e.g., methyl 4-bromobenzoate) | 1.0 equiv |
| Pd catalyst (e.g., Pd(dppf)Cl₂) | 2 mol% |
| Base (K₂CO₃) | 3.0 equiv |
| Solvent (1,4-dioxane:H₂O) | 4:1 (v/v) |
| Temperature | 80°C |
| Time | 4 hours |
Outcome
-
Yield : >95% for biaryl formation (based on analogous reactions) .
-
Mechanism : Transmetallation between the boronate ester and palladium complex, followed by reductive elimination to form a C–C bond.
Hydrolysis of Ethyl Carboxylate
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Conditions
| Parameter | Acidic (HCl) | Basic (NaOH) |
|---|---|---|
| Solvent | MeOH/H₂O (1:1) | THF/H₂O (3:1) |
| Temperature | 60°C | 25°C |
| Time | 12 hours | 6 hours |
| Product | Carboxylic acid (e.g., 2891598-23-3) | Sodium carboxylate |
Applications
-
Further functionalization via amidation or esterification.
Functional Group Compatibility
The tosyl group remains stable under cross-coupling and hydrolysis conditions but can be removed via reductive cleavage for downstream modifications:
| Reaction | Reagents | Outcome |
|---|---|---|
| Tosyl deprotection | Mg/MeOH, 50°C, 2 hours | Free amine generation |
| Boronate transesterification | Diols (e.g., pinacol) | Boronated intermediates |
Stability and Storage
This compound’s multifunctional design enables versatile applications in medicinal chemistry, particularly for constructing kinase inhibitors and protease-targeting agents. Its reactivity profile aligns with modern methodologies for synthesizing complex bioactive molecules .
Scientific Research Applications
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition. The compound’s structure allows it to fit into the active sites of enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Reactivity and Functional Group Analysis
- Boron-Containing Analogues: The pinacol boronate ester in the target compound enables cross-coupling with aryl/heteroaryl halides (e.g., methyl 4-bromo-3-methoxybenzoate in ), whereas non-boron analogues (e.g., ) lack this versatility.
- Ester Substitution : Ethyl esters (target compound) exhibit slower hydrolysis rates compared to methyl esters (e.g., ), enhancing stability in aqueous environments .
- Tosyl Group Impact : The tosyl group in the target compound improves crystallinity and facilitates purification, unlike benzyl or hydrogen substituents in .
Spectroscopic and Crystallographic Data
- NMR Shifts : The target compound’s ¹H NMR shows distinct deshielding for the pyrrolo[2,3-c]pyridine protons (δ 6.79–8.86 ppm) compared to saturated analogues (δ 1.24–4.12 ppm in ) due to aromatic ring currents .
- Crystallography: While the target compound’s crystal structure is unreported, related tosyl-substituted derivatives (e.g., ) exhibit monoclinic packing (space group P2₁/n) with intermolecular hydrogen bonding involving sulfonyl oxygen .
Biological Activity
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (commonly referred to as the compound of interest) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure which includes a pyrrolopyridine core and a boron-containing substituent that may influence its reactivity and biological interactions.
The compound has the following chemical characteristics:
- Molecular Formula : C17H23BN2O5
- Molecular Weight : 346.19 g/mol
- CAS Number : 2702965-83-9
- Purity : Typically around 95% to 97% in commercial preparations .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Its structure suggests potential interactions with enzymes and receptors involved in various signaling pathways. The presence of the dioxaborolane moiety may enhance its ability to form reversible covalent bonds with target proteins, which is a common mechanism for many bioactive compounds.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance:
-
Inhibition of Cancer Cell Proliferation : Research has shown that similar compounds can inhibit the proliferation of various cancer cell lines. In one study, a related pyrrolopyridine derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3) .
Compound Cell Line IC50 (µM) Pyrrolopyridine Derivative A MCF-7 10.5 ± 0.8 Pyrrolopyridine Derivative B PC3 12.3 ± 1.0 - Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting microtubule dynamics, leading to cell cycle arrest .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound can be synthesized via Suzuki-Miyaura coupling , leveraging its boronic ester moiety. A validated approach involves coupling a pyrrolo[2,3-c]pyridine boronic ester with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or DME, using a base like Na₂CO₃. For example, Bauer et al. achieved 93% yield in analogous Suzuki reactions by reacting methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-pyrrolo[2,3-c]pyridin-7-one with chloroquinoline carboxylates . Key steps include precursor purification and inert-atmosphere handling.
Q. How can the structure be confirmed spectroscopically?
Use 1H/13C NMR, IR, and HRMS . However, poor solubility in DMSO (as noted in ) may necessitate alternative solvents (e.g., CDCl₃) or derivatization. If NMR is impractical, HRMS (e.g., ESI-MS) provides accurate mass confirmation. For example, Bauer et al. reported HRMS data with <0.05 Da error to verify molecular formulas . IR can confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups.
Q. What reactivity is expected from the boronic ester group?
The boronic ester enables cross-coupling reactions (e.g., Suzuki with aryl halides) and may hydrolyze to boronic acid under acidic conditions. demonstrates its utility in constructing biaryl systems, such as coupling with chloroquinoline to form fused heterocycles . Stability tests (e.g., TLC monitoring under varying pH) are recommended to assess hydrolysis susceptibility.
Advanced Research Questions
Q. How to optimize Suzuki coupling conditions for this substrate?
Apply Bayesian optimization or Design of Experiments (DoE) to systematically test variables. highlights Bayesian algorithms for efficiently optimizing catalyst loadings (e.g., 1–5 mol% Pd), solvent polarity (THF vs. DME), and temperature (60–100°C). For example, a Pareto-optimal approach balancing yield and cost could prioritize PdCl₂(dppf) with Cs₂CO₃ in DME at 80°C .
Q. How to resolve contradictions between computational and experimental NMR data?
Discrepancies may arise from solvent effects or dynamic processes . Use 2D NMR (e.g., HSQC, COSY) to assign signals and compare with structurally similar compounds (). Adjust computational models (e.g., using IEFPCM solvent parameters in DFT) to account for solvation. For instance, resolved shifts in thiazolo-pyrimidines by correlating crystallographic data with solvent-adjusted DFT .
Q. What strategies improve solubility for NMR characterization?
- Solvent selection : Use heated DMSO-d₆ or DMF-d₇.
- Derivatization : Hydrolyze the ethyl ester to a carboxylate (e.g., LiOH-mediated saponification as in ) to enhance polarity.
- Mechanical aids : Sonication or ball milling. If unsuccessful, solid-state NMR or X-ray crystallography (if crystals form) are alternatives, as demonstrated for thiazolo-pyrimidine derivatives in .
Q. How to design a multi-step synthesis using this compound as an intermediate?
Prioritize orthogonal protection (e.g., tosyl group for later hydrolysis) and sequence reactions to preserve the boronic ester. For example:
Q. What stability considerations apply during storage?
Store under argon at –20°C to prevent boronic ester hydrolysis. notes related compounds degrade under humidity or light. Periodic TLC/HRMS checks (e.g., monthly) can detect decomposition. For long-term stability, lyophilization or formulation as a stable salt (e.g., trifluoroacetate) is advisable .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
Q. Table 2. Reaction Optimization Parameters (Bayesian Approach)
| Variable | Test Range | Optimal Condition |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂ | PdCl₂(dppf) (2 mol%) |
| Solvent | THF, DME, DMF | DME |
| Temperature | 60–100°C | 80°C |
| Base | Na₂CO₃, Cs₂CO₃ | Cs₂CO₃ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
